10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- (±)9-HODE is one of the two racemic monohydroxy fatty acids resulting from the non-enzymatic oxidation of linoleic acid. Approximately equal proportions of both isomers are found in mitochondrial and plasma membranes of rabbit reticulocytes. Oxidized LDL contains significant amounts of esterified 9- and 13-HpODEs and HODEs.
9-Hode, also known as (10E, 12Z)-9-hode or 9-​(e, ​z)​-​hode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 9-hode is considered to be an octadecanoid lipid molecule. 9-Hode is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 9-Hode has been primarily detected in urine. Within the cell, 9-hode is primarily located in the membrane (predicted from logP) and cytoplasm. 9-Hode can be converted into 9-oxo-ode.
9-HODE is a HODE that consists of (10E,12Z)-octadecadienoic acid with the hydroxy substituent located at position 9. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a 9-HODE(1-).
Brand Name: Vulcanchem
CAS No.: 98524-19-7
VCID: VC21239960
InChI: InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
SMILES: CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-

CAS No.: 98524-19-7

Cat. No.: VC21239960

Molecular Formula: C18H32O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- - 98524-19-7

Specification

CAS No. 98524-19-7
Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
IUPAC Name (10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
Standard InChI InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
Standard InChI Key NPDSHTNEKLQQIJ-ZJHFMPGASA-N
Isomeric SMILES CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O
SMILES CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Canonical SMILES CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Introduction

Chemical Identity and Structure

Molecular Definition

10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z) is an 18-carbon fatty acid derivative characterized by a hydroxyl group at the 9th carbon position and two double bonds at positions 10 and 12, with specific stereochemistry . The compound is specifically a hydroxy derivative of octadecadienoic acid with a defined stereochemical configuration where the double bond at position 10 has an E (trans) configuration, while the double bond at position 12 exists in the Z (cis) configuration .

Chemical Properties

The compound possesses a molecular formula of C18H32O3 with a calculated molecular weight of 296.44 g/mol . Its structure features a carboxylic acid functional group at one end, a hydroxyl group at carbon position 9, and two double bonds in a conjugated system. This specific arrangement of functional groups contributes to its characteristic chemical behavior and biological activity.

Stereochemical Considerations

The hydroxyl group at position 9 can exist in either R or S configuration, creating stereoisomers with potentially different biological activities . The specific isomer designated as (10E,12Z) with 9R configuration is identified by CAS registry number 10075-11-3 and has the specific delta notation of S-9-OH-18:2-delta-10t,12c . The E/Z (trans/cis) designation of the double bonds is critical to the compound's spatial arrangement and reactivity.

Nomenclature and Identification Systems

IUPAC Nomenclature

The official IUPAC name for this compound is 9-hydroxyoctadeca-10,12-dienoic acid . This systematic naming approach precisely describes the hydroxyl group position and the locations of the two double bonds in the carbon chain.

Alternative Naming Conventions

The compound is also identified through various alternative nomenclature systems and names in scientific literature:

  • 10,12-Octadecadienoic acid, 9-hydroxy-, [R-(E,Z)]-

  • 9R-HODE

  • (10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid

Database Identifiers

The compound is registered across multiple chemical databases with unique identifiers that facilitate its tracking in scientific literature and research:

Table 1: Database Identification Codes for 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)

DatabaseIdentifier
CAS Registry10075-11-3
PubChem1927
Lipid MapsLMFA02000036
SOFA MolM_274

The compound can also be identified through its standard chemical identifiers :

Table 2: Chemical Structure Notation Systems

Notation SystemIdentifier
Standard InChIInChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m0/s1
Standard InChIKeyNPDSHTNEKLQQIJ-WXUVIADPSA-N
SMILESOC@H\C=C\C=C/CCCCC

Natural Occurrence and Distribution

Plant Sources

10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z) has been identified in several plant species, indicating its role in plant metabolism and potential ecological functions:

Table 3: Natural Plant Sources

Plant SpeciesFamily
Valeriana faurieiValerianaceae
Carthamus oxyacanthusAsteraceae
Valeriana officinalisValerianaceae

These findings suggest the compound may have taxonomic significance and could potentially contribute to the medicinal properties attributed to these plants .

Biological Formation

Structural Relationships

Relationship to Other Hydroxy Fatty Acids

10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z) belongs to a broader class of compounds known as hydroxy octadecadienoic acids (HODEs). This family includes several stereoisomers that differ in the configuration of their hydroxyl groups and double bonds:

  • 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE)

  • 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE)

  • 9(S)-hydroxy-10(E),12(E)-octadecadienoic acid (9(S)-EE-HODE)

  • 9(R)-hydroxy-10(E),12(E)-octadecadienoic acid (9(R)-EE-HODE)

Additionally, there are corresponding 13-hydroxy isomers (13-HODEs) that share similar structural features but with the hydroxyl group at position 13 rather than position 9 .

Relationship to Oxo Derivatives

The compound is structurally related to 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-Oxo-ODE), which has an oxo (ketone) group in place of the hydroxyl group at carbon position 9 . This oxo derivative represents an oxidation product of the hydroxy compound and may participate in related biochemical pathways.

Biological Significance

Role as a Biomarker

Evidence suggests that 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z) and related HODEs may serve as biomarkers for certain human diseases, particularly those associated with oxidative stress . The levels of total HODEs (tHODEs) in tissues have been proposed as indicators of oxidative damage and inflammation in various pathological conditions.

Metabolic Significance

The compound is recognized as both a plant metabolite and a human metabolite, suggesting conserved biochemical pathways across diverse organisms . As a linoleic acid derivative, it participates in lipid metabolism pathways that are fundamental to energy homeostasis and cell membrane integrity.

Analytical Considerations

Detection Methods

Due to its structural complexity and the existence of multiple stereoisomers, specialized analytical techniques are required for the accurate identification and quantification of 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z). Many research studies have employed techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry to distinguish between the various HODE isomers.

Research Applications

Plant Biochemistry

The presence of 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z) in specific plant species suggests potential applications in plant biochemistry research. The compound may contribute to the medicinal properties of plants like Valeriana officinalis, which has traditional uses for anxiety and sleep disorders .

Human Health Research

As a metabolite involved in oxidative processes, the compound has relevance to research on inflammatory conditions, oxidative stress, and related pathologies. Scientific interest in HODEs has grown due to their potential roles as signaling molecules and biomarkers in various disease states .

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